REACTION_CXSMILES
|
N([O-])=O.[Na+].[F:5][C:6]1[CH:12]=[C:11]([I:13])[CH:10]=[C:9]([F:14])[C:7]=1N.[C-:15]#[N:16].[K+].C(=O)(O)[O-].[Na+].[OH-].[Na+]>S(=O)(=O)(O)O.O.O.O.O.O.O.S([O-])([O-])(=O)=O.[Cu+2].C1C=CC=CC=1.C(O)(=O)C>[F:5][C:6]1[CH:12]=[C:11]([I:13])[CH:10]=[C:9]([F:14])[C:7]=1[C:15]#[N:16] |f:0.1,3.4,5.6,7.8,11.12.13.14.15.16.17|
|
Name
|
|
Quantity
|
92 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
91 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
37 g
|
Type
|
catalyst
|
Smiles
|
O.O.O.O.O.S(=O)(=O)([O-])[O-].[Cu+2]
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Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
12 g
|
Type
|
reactant
|
Smiles
|
N(=O)[O-].[Na+]
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Name
|
|
Quantity
|
91 mL
|
Type
|
solvent
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
39 g
|
Type
|
reactant
|
Smiles
|
FC1=C(N)C(=CC(=C1)I)F
|
Name
|
ice
|
Quantity
|
62 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[C-]#N.[K+]
|
Name
|
|
Quantity
|
221 g
|
Type
|
reactant
|
Smiles
|
C([O-])(O)=O.[Na+]
|
Name
|
|
Quantity
|
91 mL
|
Type
|
solvent
|
Smiles
|
C1=CC=CC=C1
|
Name
|
diazonium salt sulfuric acid
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Type
|
CUSTOM
|
Details
|
the solution was agitated for one hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
cooled to 10° C or less
|
Type
|
ADDITION
|
Details
|
this solution was added to the first
|
Type
|
WAIT
|
Details
|
After agitation at room temperature for 3 hours
|
Duration
|
3 h
|
Type
|
DISSOLUTION
|
Details
|
to dissolve the crystals
|
Type
|
EXTRACTION
|
Details
|
After being extracted with chloroform
|
Type
|
WASH
|
Details
|
the crystals were washed three times
|
Type
|
DISTILLATION
|
Details
|
After distillation of the chloroform
|
Type
|
EXTRACTION
|
Details
|
the residue was extracted with hexane
|
Type
|
DISTILLATION
|
Details
|
the hexane was distilled off
|
Type
|
CUSTOM
|
Details
|
This residue was recrystallized with methanol
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
FC1=C(C(=CC(=C1)I)F)C#N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 6.7 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |